molecular formula C20H22ClFN2O3 B2918454 1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione CAS No. 1904201-65-5

1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2918454
CAS No.: 1904201-65-5
M. Wt: 392.86
InChI Key: JFUMIFNINYQOPL-UHFFFAOYSA-N
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Description

The compound 1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione (hereafter referred to as the target compound) features a bicyclic 8-azabicyclo[3.2.1]octane core substituted with a 3-(3-chloro-4-fluorophenyl)propanoyl group at the 8-position and a pyrrolidine-2,5-dione moiety at the 3-position. This structure combines a rigid bicyclic framework with halogenated aromatic and cyclic imide functionalities, which are common in bioactive molecules.

Properties

IUPAC Name

1-[8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3/c21-16-9-12(1-5-17(16)22)2-6-18(25)23-13-3-4-14(23)11-15(10-13)24-19(26)7-8-20(24)27/h1,5,9,13-15H,2-4,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUMIFNINYQOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC(=C(C=C3)F)Cl)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves multiple steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bicyclic structure: This step typically involves the use of bicyclo[3.2.1]octane derivatives.

    Substitution with the phenyl group: The 3-chloro-4-fluorophenyl group is introduced through substitution reactions, often using halogenated phenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated phenyl derivatives in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound’s bicyclic structure and substituted phenyl group allow it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The target compound shares key structural motifs with several analogs, including:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight
Target Compound 8-azabicyclo[3.2.1]octane 3-(3-chloro-4-fluorophenyl)propanoyl, pyrrolidine-2,5-dione Likely C20H21ClFNO3 ~381.8*
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 8-azabicyclo[3.2.1]octan-3-one 2-fluoro-4-nitrophenyl, ketone C13H13FN2O3 264.26
1-((1R,5S)-8-((4-Fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione 8-azabicyclo[3.2.1]octane (4-fluoro-3-methylphenyl)sulfonyl, pyrrolidine-2,5-dione C18H21FN2O4S 380.4
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one 8-azabicyclo[3.2.1]octane Cyclopropylidene, 4-(trifluoromethyl)phenyl ethanone C19H20F3NO 335.4
1-(4-Chlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione Spiro[4.5]decane 4-chlorophenyl, 1,4-dioxa-8-azaspiro, pyrrolidine-2,5-dione C17H19ClN2O4 350.8

*Estimated based on structural similarity.

Key Observations:

Bicyclic vs. Spiro Systems: The target compound and analogs in retain the 8-azabicyclo[3.2.1]octane core, which confers rigidity and stereochemical complexity.

Substituent Effects :

  • The 3-chloro-4-fluorophenyl group in the target compound combines halogens at adjacent positions, enhancing electron-withdrawing effects and lipophilicity compared to the 4-fluoro-3-methylphenyl (moderately lipophilic) and 4-(trifluoromethyl)phenyl (highly lipophilic) groups in .
  • The pyrrolidine-2,5-dione moiety, common in the target compound and , is a cyclic imide that may act as a hydrogen-bond acceptor or mimic bioactive scaffolds (e.g., glutarimide in thalidomide derivatives) .

Functional Group Diversity: The propanoyl group in the target compound differs from sulfonyl () or ethanone () groups, which may influence solubility, metabolic stability, and interactions with biological targets.

Pharmacological and AgroChemical Relevance

  • Pesticide Analogs : Compounds like procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclohexane-2,4-dione) in share the dione motif and inhibit fungal glycerol biosynthesis. The target compound’s halogenated aromatic ring may confer similar antifungal activity.
  • Drug Intermediate Potential: The pyrrolidine-dione group in the target compound and is prevalent in CNS drug candidates, suggesting possible applications in neurological disorders (e.g., GABA modulation) .

Biological Activity

The compound 1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on the mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a bicyclic structure combined with a pyrrolidine moiety and a chloro-fluorophenyl group, which may contribute to its unique biological properties.

Research indicates that this compound may interact with various biological targets, potentially influencing pathways related to inflammation, apoptosis, and cell signaling. The presence of the pyrrolidine and azabicyclo structures suggests possible activity as a modulator of neurotransmitter systems or as an anti-inflammatory agent.

In Vitro Studies

  • Cell Viability and Cytotoxicity :
    • Studies have demonstrated that the compound exhibits dose-dependent cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
    • For instance, in small-cell lung cancer (SCLC) models, significant reductions in cell viability were observed at concentrations above 10 µM.
  • Anti-inflammatory Effects :
    • The compound has been shown to modulate inflammatory responses in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
    • Mechanistic studies suggest that it may inhibit the NF-kB signaling pathway, which is pivotal in the inflammatory response.

In Vivo Studies

  • Animal Models :
    • In murine models of inflammation, administration of the compound resulted in decreased markers of inflammation and oxidative stress.
    • Notably, it reduced lung inflammation in LPS-induced acute lung injury models by modulating immune responses.
  • Neuroprotective Effects :
    • Preliminary studies indicate neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to enhance antioxidant defenses and reduce neuronal apoptosis.

Case Studies

  • Study on Lung Cancer :
    • A recent study evaluated the efficacy of the compound in a xenograft model of lung cancer. Results showed significant tumor reduction compared to controls, with minimal toxicity observed in normal tissues.
  • Inflammation Model :
    • In a controlled experiment using carrageenan-induced paw edema in rats, treatment with the compound significantly reduced swelling and pain responses, supporting its anti-inflammatory potential.

Data Tables

Biological ActivityObserved EffectConcentration RangeReference
CytotoxicityReduced cell viability1 µM - 50 µM
Anti-inflammatoryDecreased cytokines10 µM
Tumor reductionSignificant decreaseN/A
NeuroprotectionEnhanced antioxidant defensesN/A

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